4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid
Description
4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenyl group, linked via an ethylamino bridge to a 3-nitrobenzoic acid moiety. Its molecular formula is $ \text{C}{20}\text{H}{17}\text{N}{3}\text{O}{4}\text{S} $, with a molecular weight of 383.43 g/mol, and it is registered under CAS number 861211-10-1 .
Properties
IUPAC Name |
4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-2-4-13(5-3-12)18-21-15(11-27-18)8-9-20-16-7-6-14(19(23)24)10-17(16)22(25)26/h2-7,10-11,20H,8-9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODXUAGJYYEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:
This compound incorporates:
- A thiazole ring that contributes to its biological activity.
- An amino group that enhances solubility and bioavailability.
- A nitro group , which is often associated with increased cytotoxicity against cancer cells.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiazole structure can lead to enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 0.5 | Inhibition of tubulin polymerization |
| Compound B | Prostate Cancer | 0.8 | Induction of apoptosis |
| Compound C | Breast Cancer | 1.2 | Cell cycle arrest |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In a series of studies, certain thiazole-integrated compounds demonstrated significant efficacy in reducing seizure activity in animal models, outperforming standard medications like ethosuximide .
Table 2: Anticonvulsant Activity Results
| Compound | Model Used | ED50 (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound D | PTZ Seizure Model | 20 | 100% protection |
| Compound E | MES Model | 15 | Significant reduction |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds. For example:
- Para-substituted phenyl groups enhance cytotoxicity.
- The nitro group is crucial for increasing the potency against cancer cells.
- Variations in the amino side chains can modulate solubility and bioactivity.
Case Studies
- Study on Anticancer Activity : A research team synthesized a series of thiazole derivatives and tested them against several cancer cell lines. The most potent compound showed an IC50 value in the low nanomolar range, indicating high efficacy .
- Anticonvulsant Screening : In an experimental model using PTZ-induced seizures, a derivative of the compound exhibited a significant reduction in seizure frequency compared to control groups, suggesting potential as a therapeutic agent for epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiophene Cores
The primary compound’s structural analogues vary in substituents, functional groups, and scaffold modifications, leading to distinct physicochemical and biological properties. Key examples include:
Table 1: Comparison of Structural Features
Key Observations :
- Electron Effects : The nitro group in the primary compound contrasts with electron-donating groups (e.g., methoxy in ), altering reactivity and binding interactions.
- Scaffold Modifications: Thiazoloquinoxaline in introduces fused rings, likely affecting conformational flexibility and target selectivity.
- Functional Groups : Carboxylic acids (primary compound, ) enhance hydrophilicity, while esters () may improve membrane permeability but require metabolic activation.
Physicochemical Properties
- Solubility : Carboxylic acid groups (primary compound, ) enhance aqueous solubility compared to esters ().
- Stability : The nitro group in the primary compound may improve stability under acidic conditions, whereas methoxy or morpholine groups (e.g., ) could influence pH-dependent behavior.
- Molecular Weight : Most analogues fall within 370–385 g/mol, suggesting comparable bioavailability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
